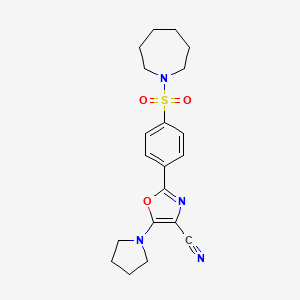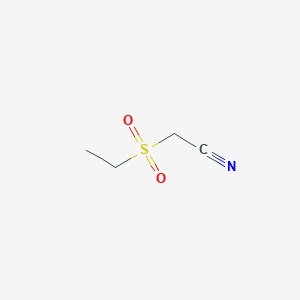
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, also known as APPOC, is a chemical compound that has been studied extensively for its potential use in scientific research. APPOC belongs to a class of compounds known as oxazole derivatives, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile involves its binding to the HSP90 protein, which leads to the inhibition of its activity. This inhibition can have downstream effects on cellular processes, including the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile can have a range of biochemical and physiological effects, depending on the specific cellular context in which it is used. For example, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile has been shown to induce cell death in certain cancer cell lines, while also promoting the survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile in scientific research is its specificity for the HSP90 protein, which allows for targeted manipulation of this protein's activity. However, one limitation of using 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile is its potential toxicity, which can vary depending on the specific experimental conditions.
Orientations Futures
There are several potential future directions for research involving 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, particularly in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile involves several steps, including the reaction of an amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with an aldehyde to form an oxazole ring, which is further modified to introduce a cyano group. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of certain proteins in disease processes. Specifically, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile has been shown to bind to a protein called HSP90, which is involved in the regulation of cellular processes such as protein folding and degradation.
Propriétés
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c21-15-18-20(23-11-5-6-12-23)27-19(22-18)16-7-9-17(10-8-16)28(25,26)24-13-3-1-2-4-14-24/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBEFGKIAREIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol](/img/structure/B2474162.png)
![N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2474164.png)


![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B2474167.png)

![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)


![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474177.png)
![benzyl {[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2474178.png)

